

A Comparative Analysis of Morpholine-Based Pharmacophores in Modern Drug Discovery

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Compound of Interest

Compound Name: *Morpholine-4-carboximidamide Hydrobromide*

Cat. No.: *B128917*

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For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have led to its incorporation into a wide array of approved and experimental drugs. This guide provides an objective, data-driven comparative analysis of key morpholine-containing drugs against their therapeutic alternatives, offering insights into their performance and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Morpholine-Based Drugs and Alternatives

The following tables summarize the quantitative data on the efficacy and pharmacokinetic properties of selected morpholine-containing drugs compared to their non-morpholine counterparts across different therapeutic areas.

Oncology: EGFR Inhibitors (Non-Small Cell Lung Cancer)

Gefitinib, a morpholine-containing compound, and Erlotinib are both first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Their in vitro potency against various

EGFR mutations is a critical determinant of their clinical efficacy.

Compound	Target	IC50 (nM)
Gefitinib (with Morpholine)	EGFR (Wild-Type)	>10,000
EGFR (Exon 19 Deletion)	5.4	
EGFR (L858R)	11.8	
EGFR (L858R + T790M)	>10,000	
Erlotinib (without Morpholine)	EGFR (Wild-Type)	2,000
EGFR (Exon 19 Deletion)	7	
EGFR (L858R)	4	
EGFR (L858R + T790M)	1185	

Data sourced from multiple studies and may vary based on cell lines and assay conditions.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#)

Infectious Diseases: Oxazolidinone Antibiotics (MRSA Infections)

Linezolid, the first clinically approved oxazolidinone antibiotic, features a morpholine ring and is a critical therapeutic option for infections caused by methicillin-resistant *Staphylococcus aureus* (MRSA). Vancomycin is a glycopeptide antibiotic and a standard of care for MRSA infections.

Compound	Parameter	Value
Linezolid (with Morpholine)	MIC50 against MRSA (µg/mL)	1.0 - 2.0
MIC90 against MRSA (µg/mL)	2.0 - 4.0	
Oral Bioavailability	~100%	
Volume of Distribution (L)	~50	
Elimination	Metabolism	
Vancomycin (without Morpholine)	MIC50 against MRSA (µg/mL)	1.0 - 2.0
MIC90 against MRSA (µg/mL)	2.0 - 4.0	
Oral Bioavailability	Poor	
Volume of Distribution (L)	~30	
Elimination	Renal	

Minimum Inhibitory Concentration (MIC) values can vary between studies and geographical locations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Inflammatory Diseases: PDE4 Inhibitors (Psoriasis and COPD)

Apremilast, an oral phosphodiesterase-4 (PDE4) inhibitor containing a morpholine moiety, is used to treat psoriasis and psoriatic arthritis. Roflumilast is another PDE4 inhibitor used primarily for chronic obstructive pulmonary disease (COPD).

Compound	Target	IC50 (nM)	Oral Bioavailability
Apremilast (with Morpholine)	PDE4	7.4	~73%
Roflumilast (without Morpholine)	PDE4	0.8	~80%

IC50 values represent the potency against the PDE4 enzyme.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Neurology: Norepinephrine Reuptake Inhibitors (ADHD and Depression)

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) with a morpholine ring, is used to treat depression. Atomoxetine is another NRI used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

Compound	Target	Ki (nM)	IC50 (nM)
Reboxetine (with Morpholine)	Norepinephrine Transporter (NET)	1.1	8.5
Serotonin Transporter (SERT)		129	6900
Dopamine Transporter (DAT)		>10,000	89000
Atomoxetine (without Morpholine)	Norepinephrine Transporter (NET)	5	3.5
Serotonin Transporter (SERT)		77	79
Dopamine Transporter (DAT)		1451	1500

Ki (inhibitor constant) and IC50 values are measures of binding affinity and inhibitory potency, respectively.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocols

Detailed methodologies for key experiments cited in the data presentation are provided below. These protocols represent standard procedures and may require optimization based on specific laboratory conditions and reagents.

In Vitro Kinase Inhibition Assay (for EGFR Inhibitors)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC₅₀).

Materials:

- Recombinant human kinase (e.g., EGFR)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
- ATP solution
- Specific peptide substrate
- Test compound (e.g., Gefitinib) and vehicle control (e.g., DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Kinase Reaction: In a 384-well plate, add the kinase enzyme to each well, followed by the test compound dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
- Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a

luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

- Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[\[1\]](#)[\[4\]](#)

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.

Materials:

- Cancer cell lines (e.g., NSCLC cell lines with known EGFR mutation status)
- Cell culture medium and supplements
- 96-well plates
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Radioligand Binding Assay (for Norepinephrine Transporter)

This assay measures the affinity of a compound for a specific receptor or transporter by quantifying its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes expressing the target transporter (e.g., human norepinephrine transporter, hNET)
- Radioligand (e.g., [³H]Nisoxetine)
- Test compound (e.g., Reboxetine)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
- Wash buffer (ice-cold)
- Glass fiber filters
- Cell harvester

- Scintillation counter and scintillation fluid

Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).
- Incubation: Add the cell membranes, radioligand, and test compound to the respective wells. Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration to determine the IC₅₀. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of phosphodiesterase 4 (PDE4) activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

- Recombinant human PDE4 enzyme
- Assay buffer

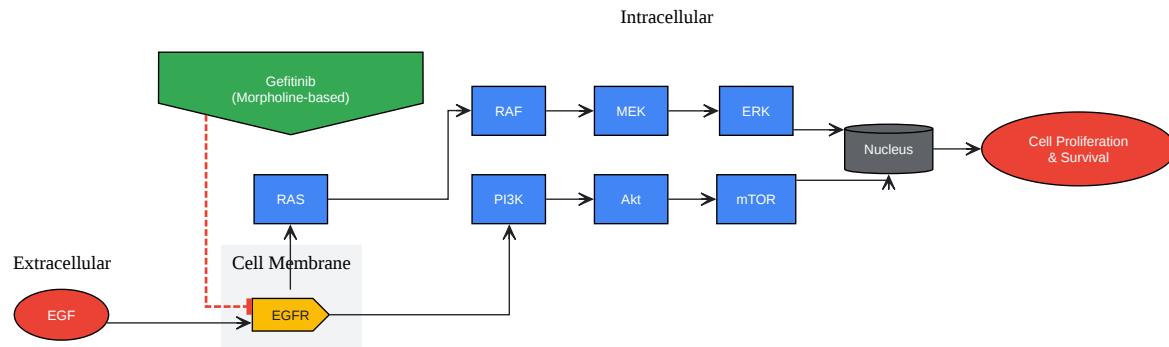
- Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
- Test compound (e.g., Apremilast)
- Binding agent that selectively binds to the fluorescently labeled AMP product
- Microplate reader capable of measuring fluorescence polarization

Procedure:

- Compound and Enzyme Preparation: Prepare serial dilutions of the test compound. In a 384-well plate, add the test compound dilutions and the PDE4 enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
- Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow for cAMP hydrolysis.
- Termination and Detection: Stop the reaction by adding a binding agent. This agent binds to the FAM-AMP product, resulting in a change in fluorescence polarization.
- Measurement: Measure the fluorescence polarization using a microplate reader. The change in polarization is proportional to the amount of cAMP hydrolyzed.
- Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

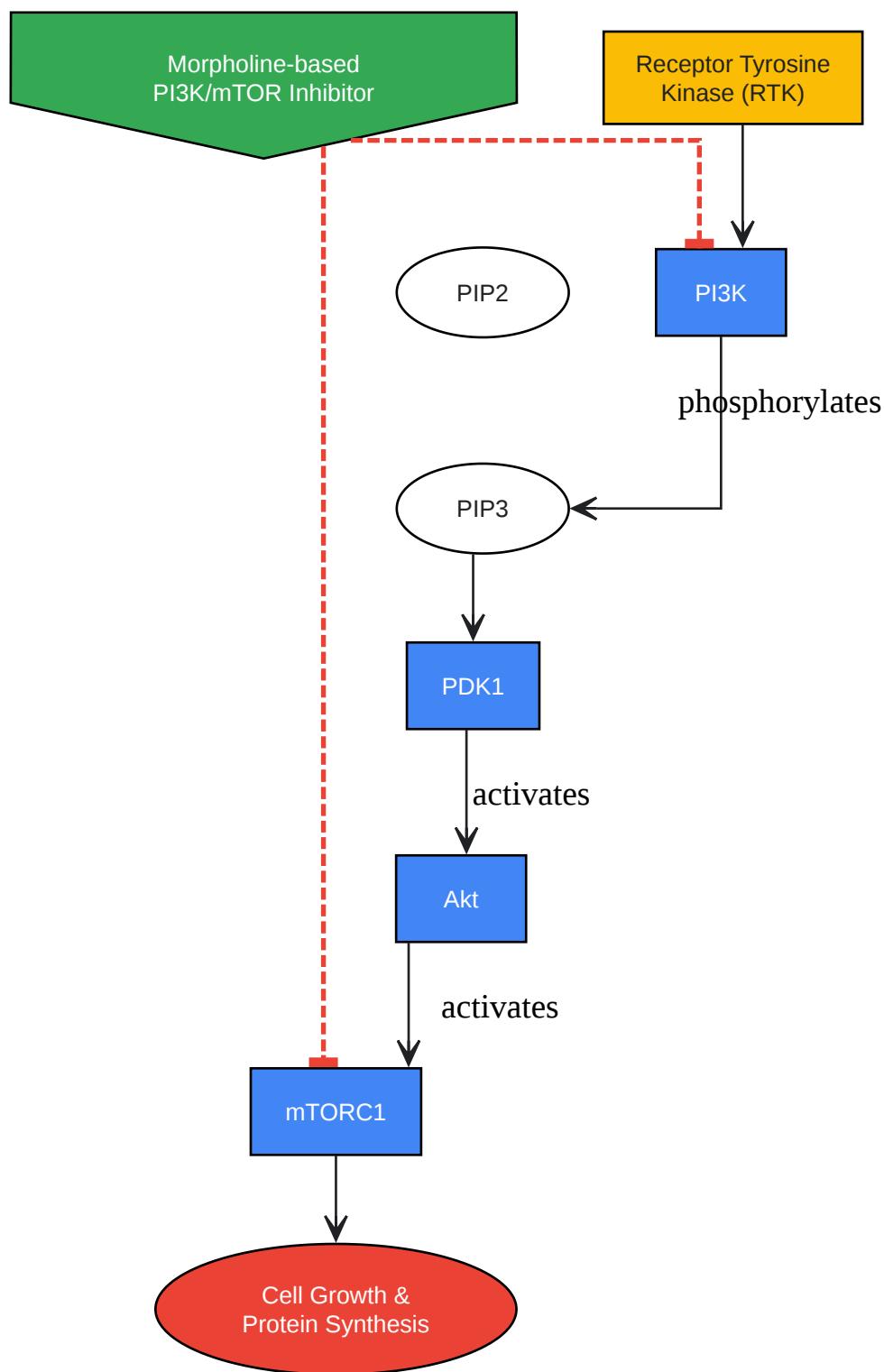
Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a generalized experimental workflow relevant to the study of morpholine-based pharmacophores.

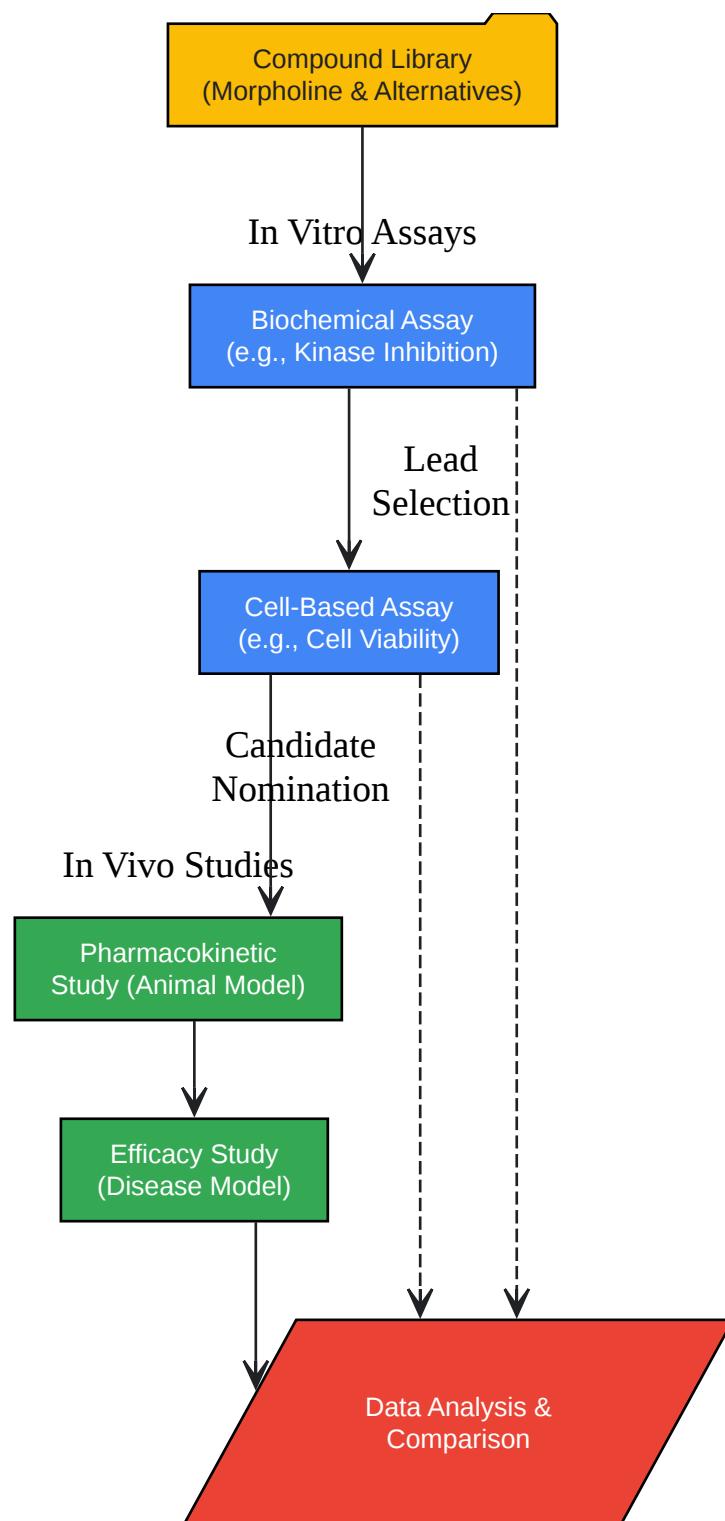


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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

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Caption: PI3K/Akt/mTOR signaling pathway with dual inhibition points.



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Caption: General experimental workflow for drug candidate evaluation.

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